molecular formula C19H18N4O2 B3003474 (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide CAS No. 1385617-86-6

(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide

Cat. No. B3003474
CAS RN: 1385617-86-6
M. Wt: 334.379
InChI Key: NESLOKWGOABWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. The compound has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide is its specificity for JAK3, which reduces the risk of off-target effects. The compound has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide is its potential for immunosuppression, which may increase the risk of infections in patients.

Future Directions

There are several future directions for research on (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide. One area of interest is the potential use of the compound in other autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Another area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide in humans.

Synthesis Methods

The synthesis of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-pyrazin-2-yloxybenzaldehyde, which is then reacted with cyclopentylamine to form the corresponding imine. The imine is then reduced to the corresponding amine, which is coupled with (Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide to form (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide.

Scientific Research Applications

(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In these models, the compound has been shown to reduce inflammation and prevent disease progression. Several clinical trials have also been conducted to evaluate the safety and efficacy of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide in humans.

properties

IUPAC Name

(Z)-2-cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c20-12-15(19(24)23-16-3-1-2-4-16)11-14-5-7-17(8-6-14)25-18-13-21-9-10-22-18/h5-11,13,16H,1-4H2,(H,23,24)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLOKWGOABWOQ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CC=C(C=C2)OC3=NC=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC3=NC=CN=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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